N-{3-[(2,4-dichlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{(2,4-dichlorophenyl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, a hydroxy group, and a dichlorophenyl moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{(2,4-dichlorophenyl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Dichlorophenyl Moiety: The dichlorophenyl group can be attached through acylation reactions using 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine.
Final Coupling: The final coupling step involves the reaction of the intermediate with 3-aminopropylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-{(2,4-dichlorophenyl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-{(2,4-dichlorophenyl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-{(2,4-dichlorophenyl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-4-carboxamide
- N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)-4-hydroxyquinoline-2-carboxamide
Uniqueness
N-(3-{(2,4-dichlorophenyl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide is unique due to its specific combination of functional groups and its quinazoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
1119416-35-1 |
---|---|
Molecular Formula |
C20H18Cl2N4O3 |
Molecular Weight |
433.3g/mol |
IUPAC Name |
N-[3-[(2,4-dichlorobenzoyl)-methylamino]propyl]-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C20H18Cl2N4O3/c1-26(20(29)13-8-7-12(21)11-15(13)22)10-4-9-23-19(28)17-24-16-6-3-2-5-14(16)18(27)25-17/h2-3,5-8,11H,4,9-10H2,1H3,(H,23,28)(H,24,25,27) |
InChI Key |
QNKCZPGOLSVPEH-UHFFFAOYSA-N |
SMILES |
CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.